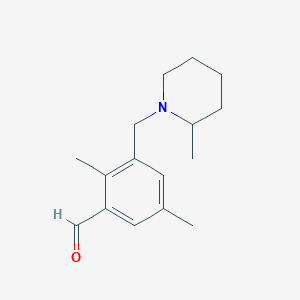

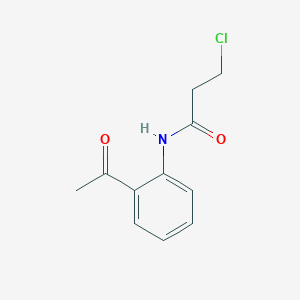

2,5-Dimethyl-3-((2-methylpiperidin-1-yl)methyl)benzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

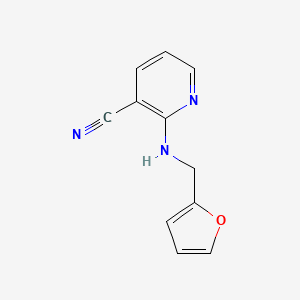

“2,5-Dimethyl-3-((2-methylpiperidin-1-yl)methyl)benzaldehyde” is a chemical compound . It’s also known as "2,5-Dimethyl-3-[(2-methyl-1-piperidinyl)methyl]benzaldehyde" .

Synthesis Analysis

The synthesis of piperidone derivatives, which includes “2,5-Dimethyl-3-((2-methylpiperidin-1-yl)methyl)benzaldehyde”, has been a subject of research. Piperidones serve as precursors to the piperidine ring, which is a common moiety in many alkaloid natural products and drug candidates .Molecular Structure Analysis

The molecular structure of “2,5-Dimethyl-3-((2-methylpiperidin-1-yl)methyl)benzaldehyde” can be represented by the SMILES string and InChI key .Physical And Chemical Properties Analysis

The physical and chemical properties of “2,5-Dimethyl-3-((2-methylpiperidin-1-yl)methyl)benzaldehyde” include its molecular formula, C16H23NO .Scientific Research Applications

Flavor Compounds in Foods

Branched aldehydes, including compounds related to 2,5-Dimethyl-3-((2-methylpiperidin-1-yl)methyl)benzaldehyde, play a crucial role as flavor compounds in food products. The production and breakdown pathways of these aldehydes from amino acids, their influence on food flavor, and the factors affecting their formation in foods have been extensively reviewed. This knowledge is pivotal for controlling the formation of desired flavor levels in various food products (Smit, Engels, & Smit, 2009).

Polymerization of Higher Aldehydes

The polymerization of higher aliphatic and branched aldehydes, which includes the category of chemicals that 2,5-Dimethyl-3-((2-methylpiperidin-1-yl)methyl)benzaldehyde falls into, has been systematically studied. This review discusses the methods of preparation, purification, characterization of monomers, mechanisms of polymerization, and potential practical applications of the resulting polymers. The properties exhibited by these polymers may lend themselves to innovative applications in the future (Kubisa, Neeld, Starr, & Vogl, 1980).

Hydrogen Bonding in Solvent Mixtures

Dimethyl sulfoxide (DMSO), a solvent that shares structural similarities with 2,5-Dimethyl-3-((2-methylpiperidin-1-yl)methyl)benzaldehyde, exhibits unique hydrogen bonding interactions with cosolvent molecules. This review provides an in-depth analysis of DMSO's interactions, including hydrogen bonds and van der Waals forces, which are crucial for understanding the dissolution properties and solution behavior of such compounds. Special attention is given to the DMSO/water system, known for its nonideal mixing behavior (Kiefer, Noack, & Kirchner, 2011).

Health Benefits of Related Compounds

Although not directly mentioning 2,5-Dimethyl-3-((2-methylpiperidin-1-yl)methyl)benzaldehyde, research on 4,4-dimethyl phytosterols, which possess structural similarities, highlights the potential health benefits and disease prevention aspects of such compounds. This review emphasizes the importance of understanding the structures, sources, and potential therapeutic uses of compounds structurally related to 2,5-Dimethyl-3-((2-methylpiperidin-1-yl)methyl)benzaldehyde (Zhang, Liu, Chang, Jin, Zhang, & Wang, 2019).

Safety and Hazards

The safety data sheet for a similar compound, Benzaldehyde, indicates that it is a combustible liquid, can cause skin and eye irritation, and may be harmful if inhaled . It may also cause respiratory irritation, may damage fertility or the unborn child, and is toxic to aquatic life with long-lasting effects .

properties

IUPAC Name |

2,5-dimethyl-3-[(2-methylpiperidin-1-yl)methyl]benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO/c1-12-8-15(14(3)16(9-12)11-18)10-17-7-5-4-6-13(17)2/h8-9,11,13H,4-7,10H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIJVMIAPQDLJQR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1CC2=C(C(=CC(=C2)C)C=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20589504 |

Source

|

| Record name | 2,5-Dimethyl-3-[(2-methylpiperidin-1-yl)methyl]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20589504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dimethyl-3-((2-methylpiperidin-1-yl)methyl)benzaldehyde | |

CAS RN |

894213-68-4 |

Source

|

| Record name | 2,5-Dimethyl-3-[(2-methylpiperidin-1-yl)methyl]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20589504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

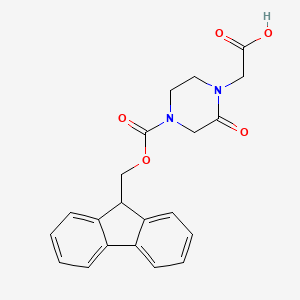

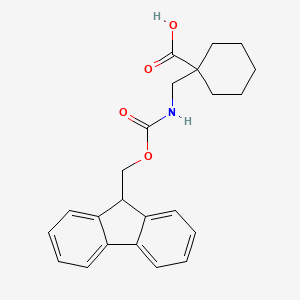

![3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4,4-dimethylpentanoic acid](/img/structure/B1341380.png)

![N-[2-(5-amino-2-methoxy-4-propylphenoxy)ethyl]acetamide hydrochloride](/img/structure/B1341405.png)

![4-amino-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide hydrochloride](/img/structure/B1341406.png)

![3-[(4-Methylphenoxy)methyl]piperidine](/img/structure/B1341419.png)

![3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-mesitylpropanamide](/img/structure/B1341422.png)

![3-[(3-Fluorophenyl)amino]propanoic acid](/img/structure/B1341438.png)